Functional Potency vs. Other HIF-1 Inhibitors
HIF1-IN-3 exhibits a functional EC50 of 0.9 μM, representing a specific level of inhibitory activity against HIF-1 . When compared to other well-known HIF-1 inhibitors reported across the literature, HIF1-IN-3's potency falls within an intermediate range, being more potent than some inhibitors like KC7F2 (IC50 ≈20 μM) and less potent than others like the highly selective BAY 87-2243 (IC50 = 0.7 nM) or LW6 (IC50 = 4.4 μM) [1]. This quantitative position is critical for researchers seeking a specific level of HIF-1 pathway modulation, as it avoids the potential for overt off-target effects associated with high-potency molecules or the lack of efficacy with weak inhibitors.
| Evidence Dimension | Inhibitory Potency (EC50/IC50) |
|---|---|
| Target Compound Data | 0.9 μM (EC50) |
| Comparator Or Baseline | KC7F2: ≈20 μM (IC50); BAY 87-2243: 0.7 nM (IC50); LW6: 4.4 μM (IC50) |
| Quantified Difference | HIF1-IN-3 is ~22x more potent than KC7F2, but ~1286x less potent than BAY 87-2243 and ~5x less potent than LW6. |
| Conditions | Assay conditions vary across studies. HIF1-IN-3 EC50 was determined in a functional assay; comparator IC50 values are from cell-based assays or biochemical assays as noted. |
Why This Matters
This specific potency profile allows researchers to select a compound with a defined level of HIF-1 inhibition, potentially balancing efficacy with reduced target-specific toxicity for cellular studies.
- [1] LW6 (CAY10585) | HIF-1 inhibitor | AdooQ. View Source
